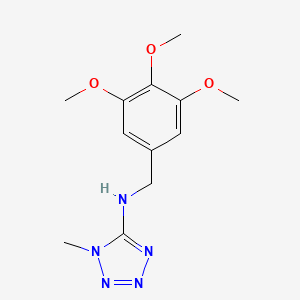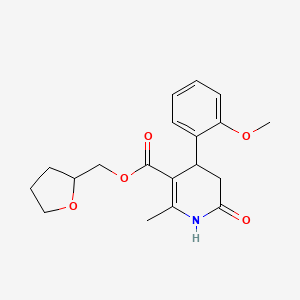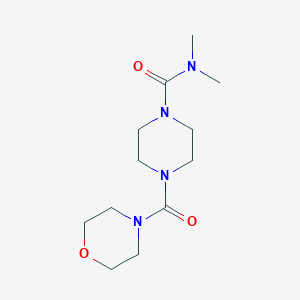![molecular formula C15H17N3O2S2 B4419896 2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol
Vue d'ensemble
Description
2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in different biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. This results in the disruption of normal cellular function and ultimately leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include:
1. Inhibition of bacterial and fungal growth: The compound has been shown to inhibit the growth of various bacterial and fungal strains.
2. Reduction of inflammation: The compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes and proteins involved in the inflammatory response.
3. Induction of apoptosis: The compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of using 2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol in lab experiments include:
Advantages:
1. High potency: The compound exhibits high potency in various experiments, making it useful in low-dose experiments.
2. Broad-spectrum activity: The compound exhibits activity against various bacterial and fungal strains, making it useful in experiments involving multiple strains.
3. Low toxicity: The compound exhibits low toxicity, making it safe for use in experiments involving living organisms.
Limitations:
1. Limited solubility: The compound has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
2. Limited stability: The compound is not stable under certain conditions, making it difficult to store and transport.
3. Limited availability: The compound is not widely available, making it difficult to obtain for certain experiments.
Orientations Futures
There are several future directions for research involving 2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol, including:
1. Development of new antibiotics and antifungal agents: The compound's potent antimicrobial activity makes it a potential candidate for the development of new antibiotics and antifungal agents.
2. Development of new anti-inflammatory drugs: The compound's potent anti-inflammatory properties make it a potential candidate for the development of new anti-inflammatory drugs.
3. Development of new anticancer drugs: The compound's potent anticancer activity makes it a potential candidate for the development of new anticancer drugs.
4. Investigation of the compound's mechanism of action: Further investigation into the compound's mechanism of action could lead to the development of new drugs targeting specific cellular processes.
5. Optimization of the synthesis method: The synthesis method could be optimized to produce higher yields of the compound with higher purity, making it more widely available for research.
Applications De Recherche Scientifique
2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol has been used in various scientific research applications, including:
1. Antimicrobial activity: This compound has been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. This makes it useful in the development of new antibiotics and antifungal agents.
2. Anti-inflammatory activity: The compound has been shown to possess potent anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anticancer activity: The compound has been shown to exhibit significant anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-(2-hydroxyethylamino)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c19-6-5-16-10-15(20)18-12(14-4-2-8-22-14)9-11(17-18)13-3-1-7-21-13/h1-4,7-8,12,16,19H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMKTUXSPCZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CNCCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333535 | |
| Record name | 1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-(2-hydroxyethylamino)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868213-32-5 | |
| Record name | 1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-(2-hydroxyethylamino)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4419837.png)
![N-cyclohexyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4419841.png)

![5,7-dimethyl-3-[(tetrahydrofuran-2-ylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4419852.png)
![N-(2-methoxyethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419857.png)
![3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4419861.png)
![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)
![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}acetamide](/img/structure/B4419917.png)